

An In-depth Technical Guide to Diphenylthiocarbazide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diphenylthiocarbazide**

Cat. No.: **B165244**

[Get Quote](#)

This technical guide provides a comprehensive overview of **diphenylthiocarbazide**, a versatile chemical compound widely utilized in analytical chemistry. It is intended for researchers, scientists, and drug development professionals who require detailed information on its properties, synthesis, and key applications, particularly in the detection of trace metals.

Core Compound Information

Chemical Identity:

Diphenylthiocarbazide is a sulfur-containing organic compound with the systematic IUPAC name 1,5-diphenylthiocarbohydrazide. Its structure features a thiourea core with two phenylhydrazine substituents.

CAS Number: 622-03-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms:

The compound is known by a variety of synonyms in chemical literature and commercial catalogs. These include:

- 1,5-Diphenyl-3-thiocarbohydrazide[\[4\]](#)[\[5\]](#)
- 1,5-Diphenylthiocarbohydrazide[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- 2,2'-Diphenylcarbonothioic dihydrazide[1][4]
- Carbonothioic dihydrazide, 2,2'-diphenyl-[1][5]
- Urea, 1,3-dianilino-2-thio-[1][2][4][5]
- Dithizone[2][3]
- 1,3-Dianilinothiourea[2][3]
- NSC 688[6]
- USAF EK-3110[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of **diphenylthiocarbazide** is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental protocols.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₄ S	[1][2][5]
Molecular Weight	258.34 g/mol	[1][2][5]
Melting Point	155 °C	[1][2]
Boiling Point	181 °C (estimate)	[1][2]
Density	1.2302 g/cm ³ (estimate)	[1][2]
Appearance	White to gray or brown powder/crystals	[1][2]
Solubility	Slightly soluble in Ethanol	[1][2]

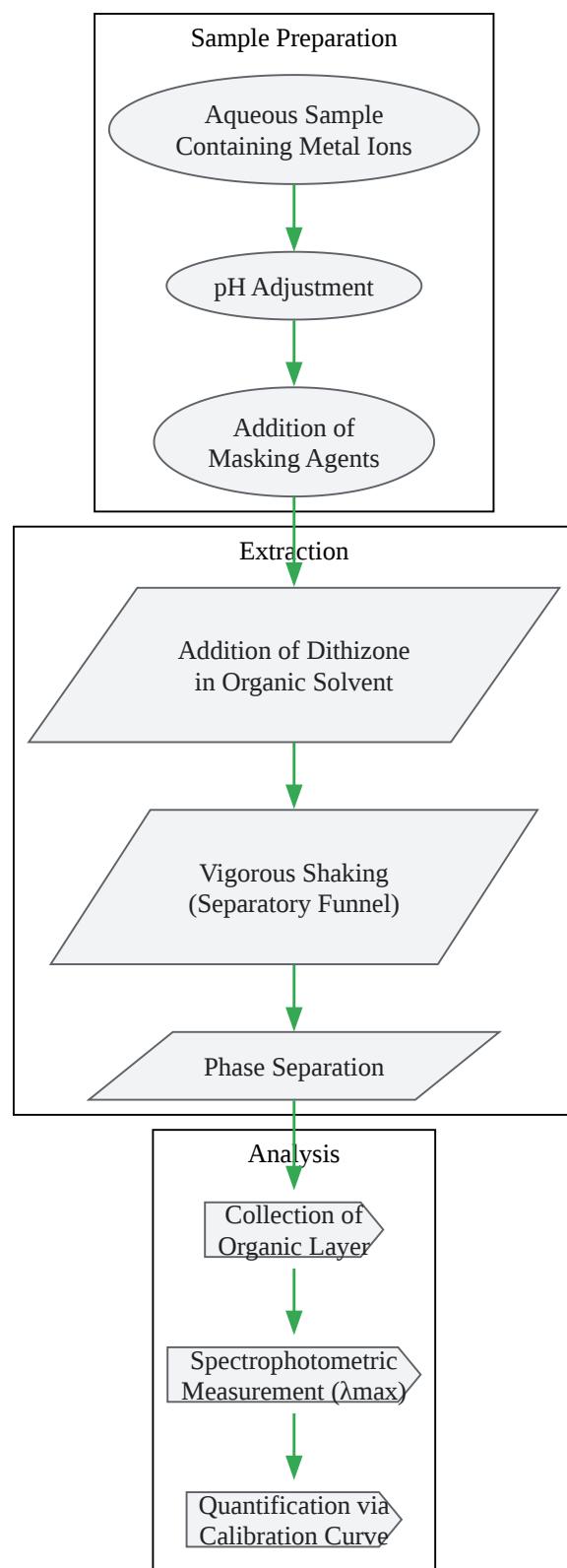
Synthesis of Diphenylthiocarbazide: An Experimental Protocol

Diphenylthiocarbazide can be synthesized in a two-step process from phenylhydrazine and carbon disulfide. The following protocol is a modification of the method originally described by Emil Fischer.

Step A: Synthesis of the Phenylhydrazine salt of β -phenyldithiocarbazic acid

- In a 1-liter three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 128 mL (1.3 moles) of freshly distilled phenylhydrazine in 600 mL of ether.
- While vigorously stirring the solution, add 52 mL (0.86 mole) of carbon disulfide dropwise over 30 minutes.
- Continue stirring for an additional 30 minutes after the addition is complete.
- Collect the resulting precipitate by suction filtration, wash it with 50 mL of ether, and air-dry it on filter paper for 15–20 minutes. The expected yield of the salt is 181–185 g (96–98%).^[7]

Step B: Conversion to **Diphenylthiocarbazide**


- Transfer the dried salt from Step A to a 1-liter beaker and heat it in a water bath maintained at 96–98 °C with continuous manual stirring. This step should be performed in a fume hood.
- After approximately 10–15 minutes, the material will soften to a taffy-like consistency, turn yellow, foam, and evolve hydrogen sulfide.
- Continue heating; after another 20–30 minutes, ammonia will be evolved. The evolution of ammonia can be detected by its characteristic odor or with moist litmus paper.
- As soon as a distinct odor of ammonia is detected, immediately remove the beaker from the heat and cool it in a pan of cold water for 1 minute, followed by immersion in an ice bath.
- Add about 150 mL of absolute ethanol and warm the mixture slightly to loosen the mass. Stir the taffy-like material until it transforms into a granular precipitate.
- Allow the mixture to stand at room temperature for 1 hour.

- Collect the crude **diphenylthiocarbazide** precipitate on a Büchner funnel and wash it with 50 mL of absolute ethanol. The yield of the crude product is typically 100–125 g (60–75% based on phenylhydrazine).[7]

Application in Trace Metal Analysis: The Dithizone Method

Diphenylthiocarbazide is a precursor to dithizone (diphenylthiocarbazone), a highly sensitive and selective chelating agent used for the spectrophotometric determination of various heavy metals. The method relies on the formation of intensely colored metal-dithizonate complexes that can be extracted into an organic solvent and quantified.

General Experimental Workflow for Trace Metal Analysis:

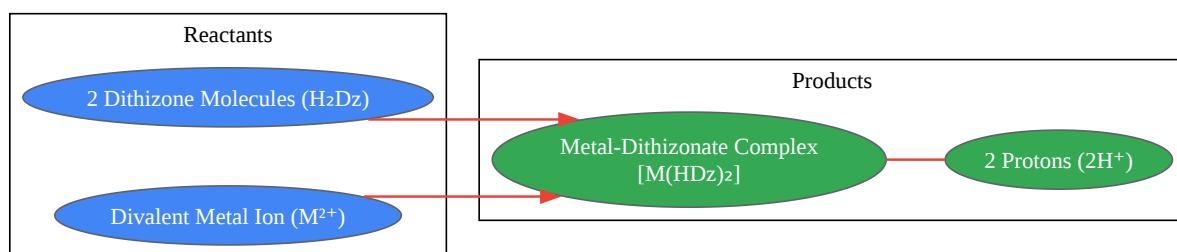
[Click to download full resolution via product page](#)

Caption: A generalized workflow for trace metal analysis using the dithizone method.

Detailed Protocol for the Determination of Lead (Pb):

- **Sample Preparation:** Acidify the aqueous sample containing lead ions with nitric acid to a pH of less than 2. If organic matter is present, a digestion step may be necessary.
- **Complexation:** Add a solution of ammonium cyanide and sodium sulfite to the sample to mask interfering ions. Adjust the pH to 8.5-9.5 with an appropriate buffer.
- **Extraction:** Transfer the solution to a separatory funnel and add a solution of dithizone in chloroform. Shake vigorously for several minutes. The lead ions will react with the dithizone to form a red lead-dithizonate complex, which is extracted into the chloroform layer.
- **Phase Separation:** Allow the layers to separate and drain the organic (chloroform) layer containing the complex into a clean, dry container.
- **Spectrophotometric Measurement:** Measure the absorbance of the red lead-dithizonate complex at its wavelength of maximum absorbance (λ_{max}), which is approximately 510 nm, using a spectrophotometer.
- **Quantification:** Determine the concentration of lead in the original sample by comparing the absorbance reading to a calibration curve prepared from standard lead solutions.

Quantitative Data for Metal-Dithizonate Complexes:


The table below summarizes the optimal pH for extraction and the wavelength of maximum absorbance (λ_{max}) for the dithizonate complexes of several common heavy metals.

Metal Ion	Optimal pH for Extraction	λ_{max} of Metal-Dithizonate Complex (nm)	Color of Complex
Lead (Pb ²⁺)	8.5 - 9.5	~510	Red
Zinc (Zn ²⁺)	4.0 - 5.5	~535	Red-violet
Copper (Cu ²⁺)	< 1	~550	Violet-red
Cadmium (Cd ²⁺)	Basic	~520	Red
Mercury (Hg ²⁺)	Acidic	~490	Orange

This data is essential for developing selective methods for the determination of specific metal ions in complex matrices.

Chemical Reaction and Logical Relationships

The core of the dithizone method is the chemical reaction between dithizone (H_2Dz) and a divalent metal ion (M^{2+}) to form a metal-dithizonate complex. This reaction is a chelation process where the dithizone molecule acts as a ligand.

[Click to download full resolution via product page](#)

Caption: General reaction of dithizone with a divalent metal ion.

This equilibrium is highly dependent on the pH of the aqueous solution. By controlling the pH, it is possible to selectively extract different metal ions. The formation of the stable, colored metal-dithizonate complex allows for sensitive and accurate quantification using spectrophotometry. The use of masking agents, such as cyanide or thiosulfate, can further enhance the selectivity of the method by preventing the reaction of interfering metal ions with dithizone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. metal-dithizone complexesii determination: Topics by Science.gov [science.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diphenylthiocarbazide [webbook.nist.gov]
- 7. Chromatography and Separation Techniques- Extraction of Metals With Dithizone – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diphenylthiocarbazide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165244#diphenylthiocarbazide-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com